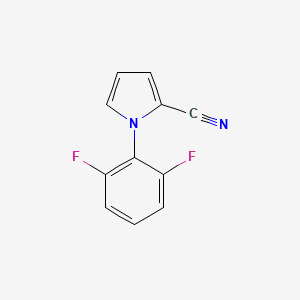![molecular formula C14H21NO2 B2980245 1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol CAS No. 20726-40-3](/img/structure/B2980245.png)
1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol, commonly known as MPAP, is a synthetic compound that has gained attention in the scientific community for its potential applications in the study of neurotransmitters and their receptors.
科学研究应用
MPAP has been used in various scientific research applications, particularly in the study of neurotransmitters and their receptors. It has been shown to selectively bind to dopamine D3 receptors, which are involved in reward and motivation pathways in the brain. MPAP has also been used as a tool to study the role of dopamine in addiction and other psychiatric disorders.
作用机制
MPAP acts as a partial agonist at dopamine D3 receptors, meaning it activates the receptor to a lesser extent than dopamine itself. This results in a modulatory effect on dopamine signaling, which can have downstream effects on neurotransmitter release and behavior.
Biochemical and Physiological Effects:
MPAP has been shown to increase dopamine release in certain brain regions, such as the nucleus accumbens, which is involved in reward and motivation pathways. It has also been shown to decrease cocaine self-administration in rodents, suggesting a potential therapeutic role in addiction treatment.
实验室实验的优点和局限性
One advantage of using MPAP in lab experiments is its selectivity for dopamine D3 receptors, which allows for more specific targeting of this receptor subtype. However, one limitation is that MPAP has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
For research on MPAP include further exploration of its potential therapeutic applications in addiction and other psychiatric disorders. Additionally, research could focus on developing longer-acting analogs of MPAP that may be more useful in certain experimental contexts. Finally, more studies are needed to fully understand the mechanisms underlying MPAP's effects on dopamine signaling and behavior.
合成方法
MPAP can be synthesized through a multi-step process that involves the reaction of 1-(methylamino)-3-(2-propen-1-yloxy)-2-propanol with benzyl chloride, followed by reduction with sodium borohydride. This results in the formation of MPAP, which can be purified through recrystallization.
属性
IUPAC Name |
1-[benzyl(methyl)amino]-3-prop-2-enoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-9-17-12-14(16)11-15(2)10-13-7-5-4-6-8-13/h3-8,14,16H,1,9-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRTYZZNTHHHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Methyl(phenylmethyl)amino]-3-(2-propen-1-yloxy)-2-propanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[4-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-5-amine hydrochloride](/img/structure/B2980163.png)
![N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980164.png)
![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)
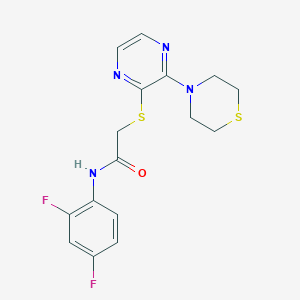
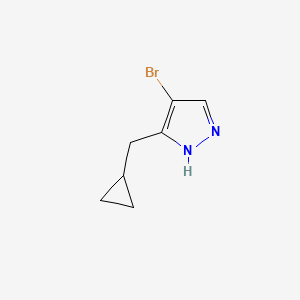

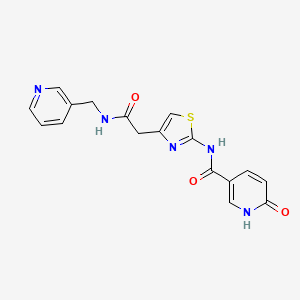
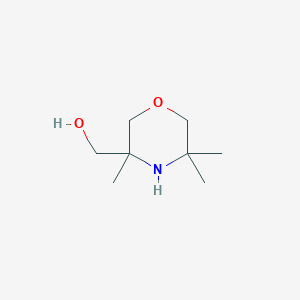
![1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2980176.png)
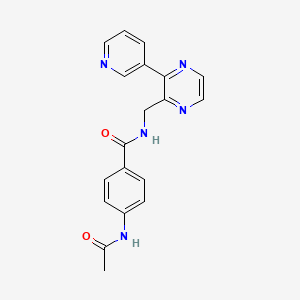
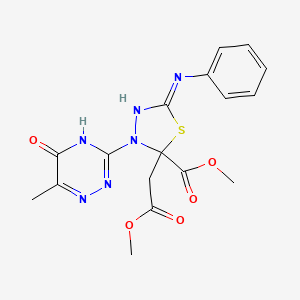
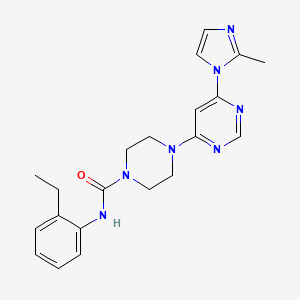
![N-(4-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2980184.png)
